molecular formula C5H4BrClN2 B8053199 3-Bromo-6-chloro-4-methylpyridazine

3-Bromo-6-chloro-4-methylpyridazine

Cat. No.: B8053199
M. Wt: 207.45 g/mol
InChI Key: XIZGZDLULLUTCD-UHFFFAOYSA-N
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Description

3-Bromo-6-chloro-4-methylpyridazine is a heterocyclic compound with the molecular formula C5H4BrClN2 It is a derivative of pyridazine, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-chloro-4-methylpyridazine typically involves the halogenation of 4-methylpyridazine. One common method includes the bromination and chlorination of 4-methylpyridazine using bromine and chlorine reagents under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-chloro-4-methylpyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 3-Bromo-6-chloro-4-methylpyridazine depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, interfering with biological pathways involved in disease processes. The exact molecular targets and pathways can vary, but typically involve interactions with proteins or nucleic acids that are critical for cellular function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-6-chloro-4-methylpyridazine is unique due to the presence of both bromine and chlorine atoms, which provide distinct reactivity patterns and enable a wide range of chemical transformations. This dual halogenation makes it a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and advanced materials .

Properties

IUPAC Name

3-bromo-6-chloro-4-methylpyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrClN2/c1-3-2-4(7)8-9-5(3)6/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIZGZDLULLUTCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN=C1Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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